Demeton-O: A Technical Guide on its Mechanism of Action on Acetylcholinesterase
Demeton-O: A Technical Guide on its Mechanism of Action on Acetylcholinesterase
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which Demeton-O, an organophosphate insecticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE). We will dissect the multi-step process of enzyme inhibition, beginning with the formation of a covalent phosphorus-serine bond in the enzyme's active site, followed by the critical "aging" process that renders the inhibition irreversible. This document details the pathophysiological consequences of AChE inactivation, leading to a cholinergic crisis. Furthermore, it presents quantitative kinetic data, detailed experimental protocols for studying this interaction, and visual diagrams to elucidate the core mechanisms and workflows for researchers, scientists, and drug development professionals.
Introduction to Demeton-O and Acetylcholinesterase
Chemical Profile of Demeton
Demeton is an organophosphate insecticide and acaricide used to control sucking insects like aphids and mites.[1] It exists as a technical mixture of two isomers: Demeton-O (the thiono isomer, O,O-diethyl O-2-(ethylthio)ethyl phosphorothioate) and Demeton-S (the thiolo isomer, O,O-diethyl S-2-(ethylthio)ethyl phosphorothioate).[1][2][3] Like other organophosphates, its primary mode of action is the potent and generally irreversible inhibition of acetylcholinesterase.[1][3][4]
The Role of Acetylcholinesterase (AChE) in Neurotransmission
Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in terminating nerve impulses at cholinergic synapses and neuromuscular junctions.[2][5] Its function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby preventing continuous nerve stimulation.[6][7][8] The active site of AChE contains a catalytic triad (B1167595) of three amino acids: serine (Ser203 in human AChE), histidine (His447), and glutamate (B1630785) (Glu334), which work in concert to achieve a remarkably high catalytic efficiency.[2][9]
Core Mechanism of AChE Inhibition by Demeton-O
The inhibition of AChE by organophosphates like Demeton-O is a multi-stage process involving phosphorylation of the enzyme, which can lead to a permanently inactivated state through a process known as aging.
Phosphorylation of the Catalytic Serine Residue
The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase.[7] The process begins when the Demeton-O molecule, which is structurally similar to acetylcholine, enters the active site of the AChE enzyme.[5] The nucleophilic serine residue (Ser203) in the catalytic triad attacks the electrophilic phosphorus atom of the organophosphate.[6][10] This results in the formation of a stable, covalent phosphoserine bond and the release of a leaving group.[5] The resulting phosphorylated enzyme is inactive because the catalytic serine is blocked, preventing it from hydrolyzing acetylcholine.[6][11]
The "Aging" Process and Irreversible Inhibition
Following phosphorylation, the enzyme-inhibitor complex can undergo a secondary reaction called "aging".[2] This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the inhibitor.[2][5][7] The dealkylation results in a negatively charged phosphyl moiety covalently bound to the serine residue.[2] This aged, anionic complex is highly stable and resistant to nucleophilic attack, even by strong reactivating agents like oximes.[2][9] This renders the inhibition effectively irreversible, preventing the restoration of enzyme function.[7]
Spontaneous Reactivation
Concurrently with aging, a competing reaction of spontaneous reactivation can occur, where the phosphorylated enzyme is slowly hydrolyzed by water, releasing the organophosphate and restoring the active enzyme.[11][12] However, the rate of this reaction is often slow and, in the case of many organophosphates, is outpaced by the aging process. A kinetic study of the related compound Demeton-S-methyl demonstrated that inhibition occurs with simultaneous spontaneous reactivation and aging.[12]
Pathophysiological Consequences
Acetylcholine Accumulation and Cholinergic Crisis
The inactivation of AChE leads to the accumulation of acetylcholine at neuromuscular junctions and in the central and autonomic nervous systems.[6][7][13] This buildup of acetylcholine results in excessive, uncontrolled stimulation of its corresponding muscarinic and nicotinic receptors, a state known as a "cholinergic crisis".[6][13][14] Acute inhibition of AChE by 60-70% or more is typically sufficient to cause this severe toxidrome.[14]
Clinical Manifestations
The overstimulation of cholinergic receptors produces a wide range of symptoms affecting multiple organ systems.[15] These are often remembered by the mnemonic DUMBBELLSS for muscarinic effects and include muscle-related nicotinic effects.[16]
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Muscarinic Effects: Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm, Bronchorrhea (excessive bronchial secretions), Emesis (vomiting), Lacrimation (tearing), Lethargy, Salivation, and Sweating.[16] Bradycardia (slow heart rate) and hypotension are also common.[6]
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Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually flaccid paralysis.[15][16] Respiratory failure, resulting from a combination of bronchorrhea, bronchospasm, and paralysis of the diaphragm, is the most life-threatening complication.[6][16]
Quantitative Analysis of Demeton-AChE Interaction
Inhibition Kinetics
The interaction between an organophosphate and AChE is complex and can be described by several kinetic constants. A 2024 study on Demeton-S-methyl, a close analogue of Demeton-O, simultaneously determined the rate constants for inhibition, spontaneous reactivation, and aging using human AChE.[12]
| Kinetic Parameter | Symbol | Value | Unit | Description |
| Second-order Rate of Inhibition | ki | 0.0422 | µM-1 min-1 | Rate of formation of the phosphorylated enzyme complex. |
| Spontaneous Reactivation Constant | ks | 0.0202 | min-1 | First-order rate of spontaneous hydrolysis of the P-O-Ser bond. |
| Aging Constant | kg | 0.0043 | min-1 | First-order rate of dealkylation to form the irreversible aged complex. |
| Table 1: Kinetic constants for the interaction of Demeton-S-methyl with human acetylcholinesterase. Data sourced from Calvo et al. (2024).[12] |
Inhibitory Potency (IC50)
Key Experimental Protocols
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This is the most common method for measuring AChE activity and its inhibition.[17]
-
Principle: The assay measures AChE activity by quantifying the formation of a yellow product. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[17] The rate of TNB formation is directly proportional to AChE activity.
-
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant).
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[17]
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test Inhibitor: Demeton-O dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known AChE inhibitor (e.g., physostigmine).
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
-
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCI in the assay buffer. Prepare serial dilutions of Demeton-O and the positive control. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) in all wells.[21]
-
Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls, and test compounds at various concentrations.
-
Enzyme and Inhibitor Incubation: To each well (except the blank), add the AChE working solution. Add the appropriate inhibitor dilution or vehicle to the corresponding wells. Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[22][23]
-
Reaction Initiation: Add the DTNB solution to all wells. To start the reaction, add the ATCI substrate solution to all wells. Use of a multichannel pipette is recommended for consistency.[17][21]
-
Measurement: Immediately begin measuring the absorbance at 412 nm in a kinetic mode, taking readings every minute for 5-10 minutes.[21]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
-
Protocol: Enzyme Reactivation Assay
-
Principle: This assay measures the ability of a compound (a reactivator) to restore the activity of an OP-inhibited enzyme. It is crucial for screening potential antidotes.
-
Procedure Outline:
-
Inhibition Step: Incubate a known concentration of AChE with a sufficient concentration of Demeton-O to achieve >95% inhibition.
-
Removal of Excess Inhibitor: Remove the unbound Demeton-O from the solution, typically through gel filtration or dialysis, to prevent further inhibition during the reactivation phase.
-
Reactivation Step: Add the potential reactivating agent (e.g., an oxime) to the inhibited enzyme solution and incubate.
-
Activity Measurement: At various time points, take aliquots of the reaction mixture and measure the residual AChE activity using the Ellman's method described above.
-
Data Analysis: Plot the recovery of AChE activity over time to determine the reactivation rate constants.
-
Therapeutic Countermeasures
The standard treatment for organophosphate poisoning involves a combination of drugs.[24] Atropine is administered to act as a competitive antagonist at muscarinic receptors, counteracting the effects of excess acetylcholine.[16] Additionally, an oxime, such as pralidoxime (B1201516) (2-PAM), is given.[16] Oximes are strong nucleophiles designed to attack the phosphorus atom of the OP-AChE complex, cleaving the covalent bond and regenerating the active enzyme.[24][25] However, the efficacy of oximes is severely limited once the inhibited enzyme has undergone the aging process, as the aged complex is resistant to oxime-mediated reactivation.[24][26] This underscores the critical importance of rapid treatment following organophosphate exposure.
Conclusion
Demeton-O is a potent inhibitor of acetylcholinesterase, acting through a well-defined mechanism of covalent modification. The initial phosphorylation of the catalytic serine residue leads to enzyme inactivation, which is further solidified by a time-dependent aging process, resulting in irreversible inhibition. The downstream effect is an accumulation of acetylcholine, precipitating a life-threatening cholinergic crisis. Understanding these molecular interactions, supported by quantitative kinetic data and robust experimental protocols, is fundamental for the development of more effective diagnostic tools and therapeutic countermeasures against organophosphate poisoning.
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